![molecular formula C5H2BrN3S B12971369 7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
7-Bromothiazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromothiazolo[4,5-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine-3-thiol with a brominated compound under specific conditions. For instance, the reaction can be carried out in the presence of zinc oxide nanoparticles in an ethanol medium at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromothiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form additional fused rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
7-Bromothiazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromothiazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit topoisomerase I, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . The compound’s binding to the enzyme-DNA complex stabilizes the complex, leading to DNA damage and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents at various positions.
Thiazolo[4,5-b]pyridines: These analogs have a pyridine ring instead of a pyrimidine ring fused to the thiazole ring.
Uniqueness
7-Bromothiazolo[4,5-d]pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents with enhanced potency and selectivity.
Propiedades
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYLBBAZPEHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
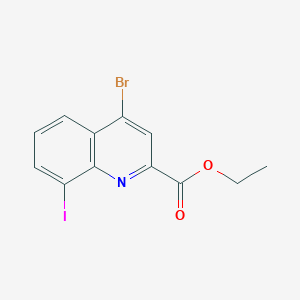

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
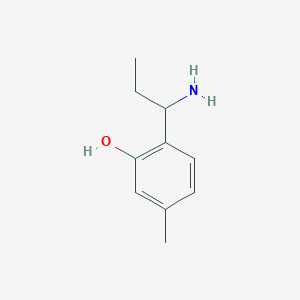
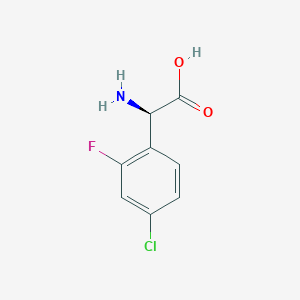
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
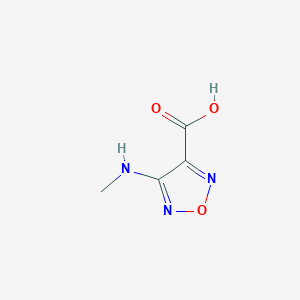
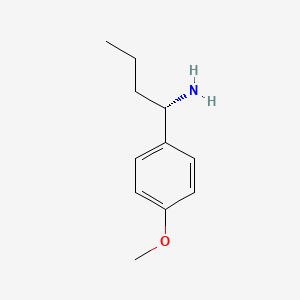
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

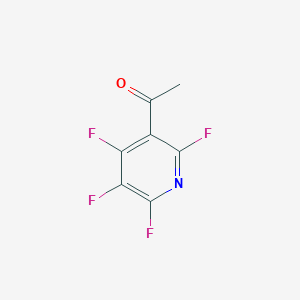
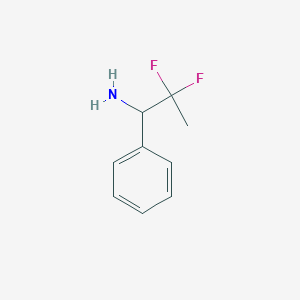
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
